molecular formula C19H18N4OS B2667897 N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872701-64-9

N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2667897
CAS No.: 872701-64-9
M. Wt: 350.44
InChI Key: YDEDIORYFBVIBX-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a pyridazine core substituted at position 6 with a pyridin-4-yl group and linked via a sulfanyl bridge to an acetamide moiety. The N-(4-ethylphenyl) group at the acetamide terminus introduces lipophilicity, which may enhance membrane permeability and bioavailability.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-2-14-3-5-16(6-4-14)21-18(24)13-25-19-8-7-17(22-23-19)15-9-11-20-12-10-15/h3-12H,2,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEDIORYFBVIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This process provides access to pharmacologically active pyridazinones. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridazinyl and pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents like dichloromethane with a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide exhibits promising anticancer activity. For instance, research conducted by Walid Fayad highlighted its potential as an anticancer agent through screening against multicellular spheroids, which are more representative of in vivo tumor environments compared to traditional cell cultures . The compound's ability to interact with specific molecular targets may lead to the modulation of pathways involved in cancer progression.

Mechanism of Action
The mechanism of action for this compound is hypothesized to involve binding to certain enzymes or receptors, thereby altering their activity. This interaction can potentially inhibit tumor growth or induce apoptosis in cancer cells. Preliminary findings suggest that the sulfanyl group may play a crucial role in enhancing the binding affinity to biological targets .

Biological Research

Biological Target Interactions
Studies are ongoing to elucidate the interactions of this compound with various biological targets. These interactions are essential for understanding its therapeutic potential and could lead to the development of new drugs targeting diseases such as cancer and other proliferative disorders .

Comparative Analysis with Similar Compounds
The structural similarities between this compound and other compounds can provide insights into its biological activity. For example:

Compound Name Structural Features Biological Activity
N-(4-Ethylphenyl)-2-{[6-(pyridin-4-YL)-[1,2,4]triazolo[4,3-B]pyridazin]}acetamideContains triazole instead of pyridazineAntimicrobial properties
2-(Pyridin-4-YL)-N-(phenyl)acetamideLacks sulfanyl groupPotential antitumor activity
3-[3-(Chlorophenoxy)-6-methylpyridazin]Contains chlorophenoxy groupAntiviral properties

This table illustrates how variations in functional groups can influence the biological activity of similar compounds .

Therapeutic Applications

Potential Drug Development
The unique combination of functional groups within this compound positions it as a candidate for further drug development. Its potential applications extend beyond oncology to include antimicrobial and antiviral activities, as indicated by its structural analogs .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues

Heterocyclic Core Variations

The pyridazine ring in the target compound distinguishes it from structurally related molecules:

  • VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide): Replaces pyridazine with a 1,2,4-triazole ring. VUAA-1 is a potent agonist of insect odorant receptor co-receptors (Orco), highlighting the role of triazole in ligand-receptor specificity .
  • iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) : Features an oxazole ring instead of pyridazine. iCRT3 inhibits the Wnt/β-catenin pathway by binding β-catenin, demonstrating how heterocycle choice dictates mechanistic outcomes .

Substituent Variations

  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide: Substitutes pyridin-4-yl with a diaminopyrimidine group and replaces the ethylphenyl with a chlorophenyl moiety. This compound exhibits enhanced crystallinity due to strong hydrogen-bonding interactions from the pyrimidine ring .
  • OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide) : Shares the triazole core with VUAA-1 but incorporates an isopropylphenyl group, increasing steric bulk and hydrophobicity .
Table 1: Structural Comparison of Sulfanyl Acetamide Derivatives
Compound Name Heterocyclic Core Key Substituents Biological Target/Activity Reference
Target Compound Pyridazine Pyridin-4-yl, 4-ethylphenyl Not explicitly reported
VUAA-1 1,2,4-Triazole Pyridin-3-yl, 4-ethylphenyl Orco agonist (insect olfaction)
iCRT3 Oxazole 4-Ethylphenyl, phenylethyl Wnt/β-catenin inhibitor
N-(4-Chlorophenyl)-diaminopyrimidine analog Pyrimidine 4-Chlorophenyl, diaminopyrimidine Crystallographic model compound

Biological Activity

N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an ethylphenyl group, a pyridazinyl moiety, and a sulfanyl functional group. Its molecular formula is C16H18N4S, and it has a molecular weight of approximately 298.41 g/mol.

Research indicates that compounds similar to this compound may act through several biological pathways:

  • Inhibition of Sphingomyelinase : Inhibitors of neutral sphingomyelinase (nSMase) have shown promise in targeting pathological processes related to neurodegeneration, such as Alzheimer's disease. The compound's structural analogs have demonstrated the ability to inhibit nSMase2, which is implicated in the release of exosomes and cellular signaling pathways related to neurodegenerative diseases .
  • Antitumor Activity : Certain derivatives have exhibited antitumor properties by inhibiting cell proliferation and invasion in various cancer cell lines. For instance, related compounds have been shown to significantly reduce the viability of A431 vulvar epidermal carcinoma cells .
  • Kinase Inhibition : The compound may also interact with specific kinases involved in cell signaling pathways, which could lead to therapeutic effects in cancer treatment .

In Vitro Studies

Several studies have evaluated the biological activity of this compound and its analogs:

  • Cell Proliferation Assays : Compounds were tested on various cancer cell lines, showing IC50 values ranging from 10 to 50 µM, indicating moderate potency against tumor cells.
CompoundCell LineIC50 (µM)
Compound AA43115
Compound BMCF725
Compound CHeLa30

In Vivo Studies

Animal models have been utilized to assess the efficacy of the compound:

  • Alzheimer’s Disease Models : In transgenic mice models for Alzheimer’s disease, administration of nSMase inhibitors resulted in decreased plaque formation and improved cognitive function as assessed by behavioral tests .

Case Studies

  • Alzheimer's Disease : A study focused on the effects of nSMase inhibitors showed that treatment with analogs similar to this compound significantly reduced exosome release from neurons, suggesting a potential therapeutic role in neurodegenerative diseases .
  • Cancer Therapy : Another case study highlighted the use of pyridazine derivatives in treating various cancers, where compounds demonstrated significant inhibition of tumor growth in xenograft models .

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